molecular formula C11H10O3 B2476324 Spiro[chromane-2,3'-oxetan]-4-one CAS No. 1242267-68-0

Spiro[chromane-2,3'-oxetan]-4-one

Cat. No.: B2476324
CAS No.: 1242267-68-0
M. Wt: 190.198
InChI Key: HMPVDZSDUNDEEK-UHFFFAOYSA-N
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Description

Spiro[chromane-2,3’-oxetan]-4-one is a spirocyclic compound characterized by a unique structure where a chromane ring is fused to an oxetane ring through a spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chromane-2,3’-oxetan]-4-one typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions. For example, the reaction of a chromane derivative with an epoxide can lead to the formation of the spirocyclic structure through a ring-closing reaction .

Industrial Production Methods

Industrial production of spiro[chromane-2,3’-oxetan]-4-one may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for the large-scale production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Spiro[chromane-2,3’-oxetan]-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Spiro[chromane-2,3’-oxetan]-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which spiro[chromane-2,3’-oxetan]-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[chromane-2,3’-oxetan]-4-one is unique due to its combination of the chromane and oxetane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

spiro[3H-chromene-2,3'-oxetane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-9-5-11(6-13-7-11)14-10-4-2-1-3-8(9)10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPVDZSDUNDEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2OC13COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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